Cas no 1564514-01-7 (Thiazole, 5-[2-(chloromethyl)pentyl]-)
![Thiazole, 5-[2-(chloromethyl)pentyl]- structure](https://ja.kuujia.com/scimg/cas/1564514-01-7x500.png)
Thiazole, 5-[2-(chloromethyl)pentyl]- 化学的及び物理的性質
名前と識別子
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- Thiazole, 5-[2-(chloromethyl)pentyl]-
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- インチ: 1S/C9H14ClNS/c1-2-3-8(5-10)4-9-6-11-7-12-9/h6-8H,2-5H2,1H3
- InChIKey: QSKFAHHSIKVRCK-UHFFFAOYSA-N
- ほほえんだ: S1C(CC(CCl)CCC)=CN=C1
Thiazole, 5-[2-(chloromethyl)pentyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676733-0.25g |
5-[2-(chloromethyl)pentyl]-1,3-thiazole |
1564514-01-7 | 0.25g |
$1012.0 | 2023-05-24 | ||
Enamine | EN300-676733-10.0g |
5-[2-(chloromethyl)pentyl]-1,3-thiazole |
1564514-01-7 | 10g |
$4729.0 | 2023-05-24 | ||
Enamine | EN300-676733-0.05g |
5-[2-(chloromethyl)pentyl]-1,3-thiazole |
1564514-01-7 | 0.05g |
$924.0 | 2023-05-24 | ||
Enamine | EN300-676733-0.1g |
5-[2-(chloromethyl)pentyl]-1,3-thiazole |
1564514-01-7 | 0.1g |
$968.0 | 2023-05-24 | ||
Enamine | EN300-676733-1.0g |
5-[2-(chloromethyl)pentyl]-1,3-thiazole |
1564514-01-7 | 1g |
$1100.0 | 2023-05-24 | ||
Enamine | EN300-676733-0.5g |
5-[2-(chloromethyl)pentyl]-1,3-thiazole |
1564514-01-7 | 0.5g |
$1056.0 | 2023-05-24 | ||
Enamine | EN300-676733-5.0g |
5-[2-(chloromethyl)pentyl]-1,3-thiazole |
1564514-01-7 | 5g |
$3189.0 | 2023-05-24 | ||
Enamine | EN300-676733-2.5g |
5-[2-(chloromethyl)pentyl]-1,3-thiazole |
1564514-01-7 | 2.5g |
$2155.0 | 2023-05-24 |
Thiazole, 5-[2-(chloromethyl)pentyl]- 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Thiazole, 5-[2-(chloromethyl)pentyl]-に関する追加情報
Thiazole, 5-[2-(chloromethyl)pentyl]: A Comprehensive Overview
Thiazole, a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms, has been a subject of extensive research in the fields of organic chemistry, pharmacology, and materials science. Among its various derivatives, the compound Thiazole, 5-[2-(chloromethyl)pentyl] (CAS No. 1564514-01-7) has garnered significant attention due to its unique structural properties and potential applications. This article delves into the synthesis, characterization, and recent advancements in the utilization of this compound.
The structure of Thiazole, 5-[2-(chloromethyl)pentyl] is characterized by a thiazole ring substituted with a chloromethyl pentyl group at the 5-position. This substitution introduces a degree of flexibility and reactivity that makes it an attractive candidate for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antifungal agents. The presence of the chloromethyl group facilitates nucleophilic substitutions, enabling the formation of diverse derivatives with enhanced pharmacological profiles.
In terms of synthesis, researchers have employed a variety of methodologies to construct the Thiazole framework. One notable approach involves the cyclization of aminothiols under specific reaction conditions to form the heterocyclic core. The subsequent introduction of the chloromethyl pentyl group is typically achieved through alkylation reactions, ensuring high regioselectivity and yield. These methods have been optimized to meet the demands of large-scale production while maintaining product purity.
The application of Thiazole, 5-[2-(chloromethyl)pentyl] extends beyond pharmaceuticals. Recent findings suggest its potential in material science as a precursor for advanced polymers and coatings. The compound's ability to undergo polymerization under controlled conditions has led to its exploration as a building block for high-performance materials with tailored mechanical and thermal properties. Additionally, its role in catalytic processes has been investigated, with promising results in asymmetric catalysis and enantioselective synthesis.
The pharmacokinetic properties of Thiazole-based compounds have also been extensively studied. Research indicates that the substitution pattern significantly influences absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the pentyl chain in Thiazole, 5-[2-(chloromethyl)pentyl] enhances lipophilicity, potentially improving bioavailability. However, further studies are required to fully understand its pharmacokinetic behavior in vivo.
In conclusion, Thiazole, particularly its derivative Thiazole, 5-[2-(chloromethyl)pentyl], represents a versatile platform for chemical innovation. Its unique structure and reactivity continue to drive advancements across multiple disciplines. As research progresses, it is anticipated that this compound will find even broader applications in medicine and materials science.
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